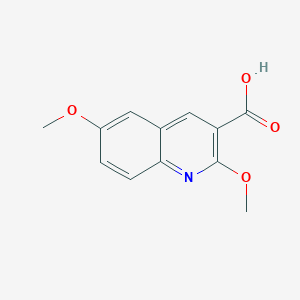

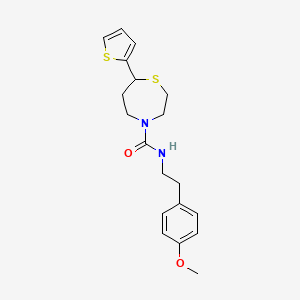

N-(4-methoxyphenethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-methoxyphenethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the use of building blocks such as thioamides and carboxamides, which are reacted with various organic reagents to create a diverse array of structures. For example, N-ethoxycarbonylpyrene and perylene thioamides have been used to synthesize fluorescent dyes with thiazole moieties . Similarly, the synthesis of N-(1-arylethyl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the creation of optically pure enantiomers and their racemates, indicating the importance of stereochemistry in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was characterized and showed good agreement between experimental and theoretical geometrical parameters . The dihedral angles between aromatic systems, as seen in compounds like 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, can influence the overall molecular conformation and properties .

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of functional groups that facilitate interactions with other molecules. For example, the thioamide group is a key feature in the synthesis of fluorescent dyes and can participate in intramolecular charge transfer (ICT) excited states . The presence of carboxamide groups can also enable the formation of hydrogen bonds, which are crucial for the stability and reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their molecular structure and functional groups. Fluorescent dyes derived from thioamides display a range of emission wavelengths and quantum yields, indicating their potential use in various applications . The enantiomers of benzothiazine derivatives show different levels of biological activity, which is determined by their spatial structure . Additionally, the thermal stability and solvatochromism of these compounds can provide insights into their behavior under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

Research has led to the synthesis of novel compounds with potential anti-inflammatory and analgesic properties, utilizing core structures similar to "N-(4-methoxyphenethyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide." For example, compounds with modifications in the thiophene ring have shown significant COX-2 selectivity, suggesting potential for developing new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, thiophene derivatives have been explored for their photostabilizing properties on poly(vinyl chloride) (PVC), indicating applications in materials science to enhance the durability of PVC products (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).

Pharmaceutical Applications

Thiophene derivatives, akin to the compound , have been investigated for their antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents. The structural flexibility of thiophene allows for the creation of compounds with specific biological activities, targeting various microbial strains (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005). Additionally, the modification of thiophene moieties has led to the discovery of compounds with pronounced anti-proliferative activity, suggesting their utility in cancer research and the development of novel chemotherapeutic agents (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).

Material Science Applications

In material science, thiophene-based compounds have been utilized as building blocks for the synthesis of efficient color-tunable fluorophores. These materials exhibit promising properties for applications in organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating the versatility of thiophene derivatives in creating high-performance materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S2/c1-23-16-6-4-15(5-7-16)8-10-20-19(22)21-11-9-18(25-14-12-21)17-3-2-13-24-17/h2-7,13,18H,8-12,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXCPPCYVILCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2504378.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)